molecular formula C20H29N3O3 B10765876 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide CAS No. 2460433-27-4

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide

Cat. No.: B10765876
CAS No.: 2460433-27-4
M. Wt: 359.5 g/mol
InChI Key: ICYIIRAAIJKCGW-UHFFFAOYSA-N
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Description

ADBICA N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is derived from ADBICA, a synthetic cannabinoid that has been identified in herbal blends. The compound is known for its structural similarity to other aminoalkylindoles, which are known to potently activate cannabinoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADBICA N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of ADBICA. The reaction typically requires a hydroxylating agent under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of ADBICA N-(5-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The compound is then purified using techniques such as chromatography to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ADBICA N-(5-hydroxypentyl) metabolite is primarily used in forensic and research applications. It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples. The compound is also used in studies investigating the metabolism and toxicology of synthetic cannabinoids .

Mechanism of Action

The mechanism of action of ADBICA N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. The compound binds to cannabinoid receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the physiological effects associated with cannabinoid receptor activation .

Comparison with Similar Compounds

  • ADB-PINACA N-(5-hydroxypentyl) metabolite
  • ADBICA N-(4-hydroxypentyl) metabolite
  • ADB-PINACA N-(4-hydroxypentyl) metabolite

Comparison: ADBICA N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation at the 5-position of the pentyl chain. This structural feature distinguishes it from other similar compounds, which may have hydroxylation at different positions or different substituents on the indole ring. The specific position of the hydroxyl group can influence the compound’s metabolic stability and interaction with cannabinoid receptors .

Properties

CAS No.

2460433-27-4

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indole-3-carboxamide

InChI

InChI=1S/C20H29N3O3/c1-20(2,3)17(18(21)25)22-19(26)15-13-23(11-7-4-8-12-24)16-10-6-5-9-14(15)16/h5-6,9-10,13,17,24H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)

InChI Key

ICYIIRAAIJKCGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCO

Origin of Product

United States

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